molecular formula C7H6F2O2 B1307321 2,6-Difluoro-4-methoxyphenol CAS No. 886498-93-7

2,6-Difluoro-4-methoxyphenol

Cat. No.: B1307321
CAS No.: 886498-93-7
M. Wt: 160.12 g/mol
InChI Key: MGCPGVDPXCHXGO-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methoxyphenol is an organic compound with the molecular formula C7H6F2O2. It is a derivative of phenol, where two fluorine atoms are substituted at the 2 and 6 positions, and a methoxy group is substituted at the 4 position.

Mechanism of Action

Target of Action

It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or enzymes in the body.

Mode of Action

It’s known that the compound can be used to prepare a ligand n4py 2ar2, which in turn is used to synthesize a fe complex, employed in aromatic c−f hydroxylation reactions . This suggests that the compound may interact with its targets to facilitate chemical reactions.

Biochemical Pathways

Given its use in aromatic c−f hydroxylation reactions , it may be involved in the metabolism of aromatic compounds.

Result of Action

Its use in proteomics research suggests that it may have an impact on protein function or structure.

Action Environment

It’s known that the compound should be stored at ambient temperature , suggesting that temperature could affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-methoxyphenol typically involves the nucleophilic aromatic substitution (SNAr) reaction. One common method is the reaction of 2,6-difluorophenol with methanol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate phenoxide ion, which then undergoes nucleophilic attack by methanol to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have shown that 2,6-difluoro-4-methoxyphenol exhibits significant antiviral properties. Specifically, it has been investigated for its effectiveness against the human immunodeficiency virus (HIV). In a study, compounds containing the 4-methoxy-2,6-difluorophenyl moiety demonstrated enhanced antiviral activity compared to their non-fluorinated counterparts, with effective concentrations ranging from 22 to 55 nM .

Antioxidant Properties
This compound also plays a role in the development of polyphenol-containing nanoparticles, which are recognized for their antioxidant properties. These nanoparticles have potential applications in drug delivery systems and therapeutic interventions due to their ability to interact with various biological materials .

Materials Science

Synthesis of Functional Materials
this compound is utilized in the synthesis of functional materials, particularly in creating coatings and polymers with enhanced properties. Its fluorinated structure contributes to improved chemical resistance and stability of the resulting materials. Research indicates that fluorinated phenolic compounds can be integrated into polymer matrices to enhance thermal stability and mechanical properties .

Environmental Applications

Biodegradability Studies
Research on the environmental impact of this compound has focused on its biodegradability and potential toxicity. Studies indicate that while it is not highly mobile in soil due to low water solubility, it may pose risks if released into aquatic environments . Understanding its degradation pathways is crucial for assessing its environmental safety.

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, a series of fluorinated phenolic compounds were tested against HIV strains. The study revealed that derivatives of this compound exhibited up to tenfold increases in antiviral activity compared to non-fluorinated analogs. This highlights the importance of fluorine substitution in enhancing biological activity .

Case Study 2: Material Development

A research team developed a new polymer composite incorporating this compound as a key additive. The resulting material demonstrated significant improvements in thermal stability and resistance to chemical degradation when exposed to harsh environments. This application underscores the compound's utility in developing advanced materials for industrial applications .

Data Tables

Application Area Key Findings References
Antiviral Activity Effective against HIV; concentrations: 22-55 nM
Antioxidant Properties Used in polyphenol nanoparticles for drug delivery
Material Synthesis Enhances thermal stability and mechanical properties
Environmental Impact Low mobility; potential aquatic toxicity

Comparison with Similar Compounds

  • 2,3-Difluoro-4-methoxyphenol
  • 2,6-Difluorophenol
  • 3,5-Difluoro-4-hydroxyanisole

Comparison: 2,6-Difluoro-4-methoxyphenol is unique due to the specific positioning of the fluorine atoms and the methoxy group, which imparts distinct chemical and physical properties. Compared to 2,3-Difluoro-4-methoxyphenol, the 2,6-isomer exhibits different reactivity and stability. The presence of the methoxy group at the 4 position also differentiates it from 2,6-Difluorophenol, which lacks this functional group .

Biological Activity

2,6-Difluoro-4-methoxyphenol is an organic compound with the molecular formula C8H8F2O2 and a molecular weight of approximately 160.12 g/mol. This compound features a methoxy group (-OCH₃) and two fluorine atoms substituted on the aromatic ring, specifically at the 2 and 6 positions relative to the methoxy group at position 4. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of fluorine atoms enhances the compound's stability and reactivity, allowing it to modulate various biochemical pathways. Notably, it has been shown to influence oxidative stress responses by interacting with reactive oxygen species (ROS) and affecting inflammatory processes.

Potential Therapeutic Applications

Research indicates that derivatives of this compound may exhibit anti-tumor and anti-inflammatory effects. For instance, studies have demonstrated its potential in synthesizing ligands for metal complexes that are used in aromatic C−F hydroxylation reactions, which could have implications in drug development. Additionally, its derivatives have shown promise as antiviral agents, particularly against human immunodeficiency virus (HIV). A study reported that compounds incorporating the 4-methoxy-2,6-difluorophenyl structure exhibited nanomolar activity against HIV strains with minimal toxicity .

Case Studies

  • Antiviral Activity : A series of compounds including this compound were tested for their anti-HIV activity. The most promising derivatives showed effective inhibition with EC50 values ranging from 2 nM to 55 nM against various strains of HIV. These results suggest that modifications at the phenolic position can significantly enhance antiviral efficacy while maintaining low cytotoxicity .
  • Oxidative Stress Modulation : In cellular models, this compound has been linked to the modulation of oxidative stress responses. By influencing ROS levels, the compound may play a role in protecting cells from oxidative damage, which is crucial for developing therapies for diseases characterized by oxidative stress.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesUnique Characteristics
2,4-Difluoro-6-methoxyphenol Methoxy group at position 6; fluorines at positions 2 and 4Different substitution pattern affects reactivity
3,5-Difluoro-4-hydroxyanisole Hydroxyl group instead of a methoxy groupExhibits different biological activities due to hydroxyl presence
2,6-Dichloro-4-methoxyphenol Chlorine atoms instead of fluorineDifferent halogenation leads to distinct chemical properties
1,5-Difluoro-2,4-dimethoxybenzene Two methoxy groups; fluorines at positions 1 and 5Increased steric hindrance may affect reactivity

This table illustrates how variations in substitution can lead to significant differences in biological activity and chemical behavior.

Properties

IUPAC Name

2,6-difluoro-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCPGVDPXCHXGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390778
Record name 2,6-Difluoro-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-93-7
Record name 2,6-Difluoro-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-4-methoxyphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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